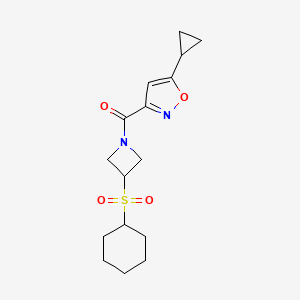
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features an azetidine ring linked to a cyclopropylisoxazole moiety, which is known for its diverse biological properties. The presence of the cyclohexylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in various biological pathways. The biological activity of this compound may be attributed to:
- Inhibition of Protein Kinases : Protein kinases are crucial in regulating cell signaling pathways. Compounds that target these enzymes can modulate cellular responses, potentially leading to therapeutic effects in diseases like cancer and autoimmune disorders .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could be beneficial in treating inflammatory conditions .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
1. Antitumor Activity
A study demonstrated that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
2. Anti-inflammatory Effects
In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential use in conditions characterized by chronic inflammation .
3. Neuroprotective Effects
Preliminary research indicates that the compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A derivative similar to this compound was tested in a clinical trial for rheumatoid arthritis, showing significant improvement in patient symptoms compared to placebo .
- Case Study 2 : In animal models, the compound exhibited reduced tumor growth rates when administered alongside conventional chemotherapy agents, suggesting a synergistic effect .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(14-8-15(22-17-14)11-6-7-11)18-9-13(10-18)23(20,21)12-4-2-1-3-5-12/h8,11-13H,1-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMZPHATDJRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













